molecular formula C12H12N2O2 B13087234 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13087234
M. Wt: 216.24 g/mol
InChI Key: WKYFPTISBUYHDM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a methoxy group at the 4th position and a 5-methyl-1H-pyrazol-1-yl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzoic acid.

    Reduction: 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde is unique due to the specific positioning of the methoxy and pyrazole groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-methoxy-3-(5-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-5-6-13-14(9)11-7-10(8-15)3-4-12(11)16-2/h3-8H,1-2H3

InChI Key

WKYFPTISBUYHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

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